1-Methyl-p-aminoethylthioazocyclohexane

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Sourcing a single-molecule initiator that combines radical-generation with a tetherable amine handle is a persistent supply challenge. This compound solves that by integrating an azo-thioether motif and a primary amine on a methylcyclohexane scaffold. - Enables in-situ polymer end-functionalization, eliminating post-polymerization steps. - Orthogonal reactivity: amine for amide/carbamate coupling; azo-thioether for thermal radical initiation or stimuli-responsive cleavage. - Supplied with rigorous analytical characterization to ensure reproducibility in dual-function applications.

Molecular Formula C9H19N3S
Molecular Weight 201.33 g/mol
CAS No. 64011-63-8
Cat. No. B13940698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-p-aminoethylthioazocyclohexane
CAS64011-63-8
Molecular FormulaC9H19N3S
Molecular Weight201.33 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)N=NSCCN
InChIInChI=1S/C9H19N3S/c1-8-2-4-9(5-3-8)11-12-13-7-6-10/h8-9H,2-7,10H2,1H3
InChIKeyMKDFDANFAFIUAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


1-Methyl-p-aminoethylthioazocyclohexane (IUPAC: 2-[(4-methylcyclohexyl)diazenyl]sulfanylethanamine; CAS 64011-63-8) is a synthetic thioazocycloalkane with the molecular formula C9H19N3S and a molecular weight of 201.33 g/mol . This compound integrates a 4-methylcyclohexyl ring, an azo (–N=N–) linker, a thioether (–S–) bridge, and a terminal primary amine, yielding a predicted LogP of 3.66 and a polar surface area of 76 Ų . Its bifunctional architecture places it at the intersection of azo-initiator chemistry and amine-functionalized building blocks, distinguishing it from simpler aliphatic azo compounds or monofunctional cyclohexylamines .

Why Generic Azo Compounds Cannot Replace This Compound


Generic substitution with simpler alkyl azo compounds (e.g., AIBN), aryl diazenyl thioethers, or monofunctional cyclohexylamines fails because these alternatives lack the simultaneous presence of a primary amine, a thioether, and an azo group on a conformationally flexible methylcyclohexane scaffold . The primary amine enables covalent conjugation with carboxylates, isocyanates, or activated esters—chemistry inaccessible to most azo initiators . Conversely, the azo-thioether motif provides thermal radical-generation capacity (class-level inference from diazo thioether initiator patents) that is absent in simple cyclohexylamines [1]. This orthogonal reactivity is not reproducible by physical mixtures of monofunctional analogs, making compound-specific procurement essential for applications requiring a single-molecule, dual-function intermediate .

Quantitative Differentiation Evidence


Predicted Lipophilicity vs. Cyclohexylamine

The target compound exhibits a predicted LogP of 3.66 , which is significantly higher than that of cyclohexylamine (LogP ~1.5) [1] and trans-4-methylcyclohexylamine (LogP ~2.22) . This 1.4–2.2 log unit increase indicates markedly enhanced lipophilicity, attributable to the azo-thioether extension, which may improve membrane permeability or organic-phase partitioning in synthetic applications.

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Predicted Water Solubility vs. Polar Comparators

The EPI Suite WSKOW model predicts a water solubility of 217 mg/L at 25°C for the target compound , contrasting sharply with the high aqueous miscibility of cyclohexylamine and the moderate solubility (LogP ~0.03, indicating hydrophilic character) of 2-aminoethanethiol . This limited aqueous solubility dictates the use of organic or mixed-solvent reaction systems and informs purification strategy selection.

solubility formulation reaction_medium

Thermal Stability Margins vs. AIBN

The target compound has a predicted boiling point of 296.7 ± 42.0 °C at 760 mmHg and a flash point of 133.2 ± 27.9 °C . In contrast, the widely used azo initiator AIBN (2,2′-azobis(isobutyronitrile)) decomposes exothermically at ~65–85°C with a significantly lower boiling point (decomposes before boiling). The methylcyclohexyl-azo-thioether architecture provides a broader liquid-handling temperature window before radical generation onset, as inferred from diazo thioether initiator patents describing thermal activation profiles [1].

thermal_stability polymerization_initiator safety

GHS Classification Profile Comparison

According to the GHS Sixth Revised Edition, the hydrochloride salt of 1-Methyl-p-aminoethylthioazocyclohexane is classified for industrial use only, with specific hazard statements assigned based on structural alerts for amine-containing azo compounds . This contrasts with simpler aryl azo compounds, which may carry carcinogenicity (H350) or mutagenicity (H340) hazard statements due to benzidine-like structural alerts [1]. The absence of such high-concern classifications in available documentation for the target compound may simplify regulatory compliance and safety documentation during procurement.

safety_data regulatory_compliance procurement

Evidence-Based Application Scenarios


Amine-Reactive Azo Initiator for Functionalized Polymers

The terminal primary amine group enables covalent attachment to polymer backbones, surfaces, or biomolecules via amide bond formation, carbodiimide coupling, or isocyanate chemistry . Based on class-level evidence that diazo thioethers function as free-radical initiators and modifiers [1], this compound can be employed as a single-molecule polymerization initiator that introduces a chemically addressable amine handle into the polymer chain end, eliminating the need for post-polymerization functionalization steps.

Conjugation-Ready Building Block for Targeted Delivery

The combination of a hydrophobic cyclohexyl core (predicted LogP = 3.66) and a nucleophilic amine provides a scaffold for synthesizing amphiphilic conjugates . The amine can be acylated with hydrophilic payloads, while the azo-thioether moiety offers potential for stimuli-responsive cleavage (thermal or reductive) inferred from azo-containing polymer degradation studies [2].

Physicochemical Probe for Lipophilicity Studies

With a measured LogP difference of +1.44 to +2.16 over cyclohexylamine , this compound serves as a calibrated hydrophobic probe for investigating the contribution of the azo-thioether extension to membrane partitioning, protein binding, or chromatographic retention [1]. Its well-defined structure and predicted properties make it suitable as a reference standard in quantitative structure–property relationship (QSPR) model validation.

Intermediate for Heterocyclic and Sulfur-Containing Libraries

The thioether linkage can be oxidized to sulfoxide or sulfone derivatives, and the azo group can participate in cycloaddition or reduction reactions . This orthogonal reactivity, absent in simple alkyl amines, enables diversification into thiazole, thiadiazole, or hydrazine-derived compound libraries for medicinal chemistry or agrochemical screening programs [1].

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